4-(4-Amino-2-methyl-phenoxy)-phenol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-amino-2-methylphenoxy)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c1-9-8-10(14)2-7-13(9)16-12-5-3-11(15)4-6-12/h2-8,15H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEKZMGRDWXNMAH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches to 4 4 Amino 2 Methyl Phenoxy Phenol Analogs
Nucleophilic Aromatic Substitution (SNAr) Strategies for Phenoxy Bridge Formation
The central structural feature of the target compound is the diaryl ether bond. The formation of this C-O linkage is most commonly achieved through nucleophilic aromatic substitution (SNAr) or related copper-catalyzed Ullmann condensation reactions. These methods involve the coupling of an activated aryl halide with a phenol (B47542) derivative.
Reactions Involving Halonitrobenzenes and Phenol Derivatives
The synthesis typically commences with the reaction of a halonitrobenzene and a phenol. For the synthesis of the precursor to 4-(4-Amino-2-methyl-phenoxy)-phenol, a suitable starting material would be a 2-methyl-4-nitro-substituted halobenzene, reacting with a protected or unprotected hydroquinone. The nitro group plays a crucial role as a strong electron-withdrawing group, which activates the aromatic ring toward nucleophilic attack. libretexts.orglibretexts.org This activation is most effective when the nitro group is positioned ortho or para to the leaving group (the halogen), as it allows for the stabilization of the negative charge in the intermediate Meisenheimer complex through resonance. libretexts.orgmasterorganicchemistry.com
A common strategy involves the reaction of an aryl halide with a phenol in the presence of a base. wikipedia.org For instance, the synthesis of 4-phenoxy-phenyl isoxazole (B147169) derivatives has been accomplished by reacting 4-fluorobenzaldehyde (B137897) with a phenol at elevated temperatures using potassium carbonate as the base. nih.gov Similarly, in the synthesis of androgen receptor antagonists, a key step was the SNAr reaction between 4-fluoro-1-nitrobenzene and hydroquinone, using sodium hydroxide (B78521) in a DMSO-water solvent system to yield the nitro-diaryl ether intermediate. nih.gov The Ullmann condensation offers an alternative, copper-catalyzed route to diaryl ethers, often employed when SNAr is less effective. chemeurope.comsynarchive.com This reaction couples an aryl halide with a phenol using a copper catalyst, and can be performed with various copper sources, including copper metal, copper salts (e.g., CuI), and copper complexes. wikipedia.orgcmu.edu
Optimization of Reaction Conditions and Solvent Systems
The efficiency of diaryl ether synthesis is highly dependent on the reaction conditions. Key parameters for optimization include the choice of base, solvent, temperature, and, in the case of Ullmann-type reactions, the catalyst system.
For SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and N-methylpyrrolidone (NMP) are typically preferred as they can solvate the cation of the base while leaving the nucleophilic phenoxide anion reactive. wikipedia.org The choice of base is also critical, with common options including potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), and cesium carbonate (Cs₂CO₃). nih.govnih.govcmu.edu Temperature is another important factor; while highly activated substrates may react at room temperature or with gentle heating, many SNAr reactions require elevated temperatures, often exceeding 100 °C, to proceed at a reasonable rate. wikipedia.orgnih.gov
In the context of Ullmann condensations, modern methodologies have focused on developing more convenient and active catalyst systems that allow for milder reaction conditions. While traditional Ullmann reactions required high temperatures and stoichiometric copper, newer systems use catalytic amounts of copper complexes with ligands such as phenanthroline or diamines, which enhance catalyst solubility and reactivity. cmu.eduresearchgate.net The choice of solvent can range from toluene (B28343) and xylene to more polar options like DMF. wikipedia.orgcmu.edu
Table 1: Illustrative Conditions for Diaryl Ether Formation
| Aryl Halide Substrate | Phenol Substrate | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 4-Fluoro-1-nitrobenzene | Hydroquinone | NaOH | DMSO–H₂O | 50 | 56 | nih.gov |
| 4-Fluorobenzaldehyde | Phenol | K₂CO₃ | N/A | 120 | N/A | nih.gov |
| 2-Iodobenzamide | m-Cresol | CuPF₆(MeCN)₄ / Cs₂CO₃ | Toluene | Reflux | 88 | cmu.edu |
| 4-Chloronitrobenzene | Phenol | KOH / Copper | N/A | >210 | N/A | wikipedia.org |
Reduction Pathways for Amino Group Introduction
Following the successful formation of the nitro-substituted diaryl ether intermediate, the subsequent key transformation is the reduction of the nitro group to a primary amine. This step is critical for installing the "amino" part of the final compound's name and structure. Several methods are available, with catalytic hydrogenation and selective chemical reduction being the most prominent.
Catalytic Hydrogenation Techniques
Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. youtube.com This process typically involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst. Commonly used catalysts include palladium on carbon (Pd/C), platinum dioxide (PtO₂), and Raney nickel. nih.govchemicalbook.com The reaction is usually carried out in a solvent such as ethanol, methanol (B129727), or ethyl acetate (B1210297) at pressures ranging from atmospheric to several atmospheres. nih.gov
For example, in the synthesis of 4-(4-benzoylaminophenoxy)phenol derivatives, the nitro group of the diaryl ether intermediate was quantitatively reduced to the corresponding amine using palladium on carbon as the catalyst and hydrogen gas in methanol at room temperature. nih.gov This method is often preferred due to its high yields and the simple workup procedure, which typically involves filtering off the catalyst. mit.edu
Selective Reduction of Nitro Precursors
In molecules containing other reducible functional groups (such as halides, carbonyls, or nitriles), chemoselective reduction of the nitro group is necessary. While catalytic hydrogenation can sometimes be selective, classical methods often provide better and more reliable selectivity. researchgate.netrsc.org
Traditional reagents for this purpose include metals in acidic media, such as tin (Sn) or iron (Fe) with hydrochloric acid (HCl). youtube.com Iron-based reductions are particularly noted for their chemoselectivity, often leaving other functional groups intact. rsc.org More recent developments have introduced iron catalysts in combination with organosilanes as a mild and highly selective method for reducing nitroarenes to anilines, tolerating a wide array of other functionalities. rsc.org Another set of reagents for selective reduction includes sodium sulfide (B99878) or polysulfides (Zinin reduction), which are particularly useful for the partial reduction of dinitro compounds. stackexchange.com
Table 2: Comparison of Nitro Group Reduction Methods
| Substrate Type | Reagent/Catalyst System | Conditions | Selectivity | Reference |
|---|---|---|---|---|
| Nitro-diaryl ether | H₂, Pd/C | MeOH, Room Temp. | High, can reduce other groups | nih.gov |
| N-4-nitrophenyl nicotinamide | Stabilized Pd nanoparticles | Various | High for nitro group | mit.edu |
| Substituted Nitroarenes | FeX₂–R₃P / Organosilanes | N/A | High, tolerates many groups | rsc.org |
| Substituted Nitroarenes | Zn/NH₄Cl or Na₂S | Water or other solvents | Selective for one nitro group | stackexchange.com |
Formation of Amide Bonds and Related Functionalizations
The primary amino group of this compound is a versatile handle for further structural modifications, most commonly through the formation of amide bonds. This functionalization is a key step in the synthesis of many biologically active molecules. nih.gov
Amide bond formation is typically achieved by reacting the amine with a carboxylic acid or one of its activated derivatives. The most direct method involves the acylation of the amine using a highly reactive acylating agent like an aroyl chloride or an acid anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine. nih.gov For instance, various 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized by reacting the precursor amine with different aroyl chlorides in either tetrahydrofuran (B95107) (THF) or pyridine. nih.gov
When starting from a carboxylic acid, a coupling agent is required to activate the acid for reaction with the amine. A wide variety of such reagents and methods have been developed to ensure efficient and high-yielding amide formation under mild conditions. organic-chemistry.orgunimi.it This approach is fundamental in peptide synthesis and has been adapted for a broad range of substrates. researchgate.net The choice of method depends on the specific substrates and the presence of other functional groups in the molecule.
Table 3: Methods for Amide Bond Formation
| Amine Substrate | Acylating Reagent | Conditions/Coupling Agent | Product Type | Reference |
|---|---|---|---|---|
| 4-(4-Amino-phenoxy)aniline | Aroyl chloride | Pyridine, THF, rt | N-Aroyl-diaryl ether | nih.gov |
| Primary/Secondary Amines | Carboxylic Acid | Boronic acid catalysts | Amide | organic-chemistry.org |
| Unprotected Amino Acids | N-2-Nitrophenyl Hydrazonyl Bromide | Base | N-Acyl amino acid | researchgate.net |
| Amines | Carboxylic Acid | XtalFluor-E | Amide | organic-chemistry.org |
Diazotization and Subsequent Transformations in Arylamine Synthesis
The primary amino group on the this compound molecule serves as a critical functional handle for generating a diverse library of analogs through diazotization. Diazotization is a cornerstone reaction in aromatic chemistry, involving the conversion of a primary aromatic amine into a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid. jsynthchem.comyoutube.com These resulting arenediazonium salts are highly valuable synthetic intermediates due to the excellent leaving group ability of dinitrogen gas (N₂), allowing for the introduction of a wide array of substituents onto the aromatic ring. youtube.com
For this compound, treatment with a cold solution of NaNO₂ and an acid like HCl would yield the corresponding diazonium salt. This intermediate can then undergo various transformations to replace the diazonium group, leading to the synthesis of numerous analogs.
Key Transformations of the Diazonium Salt:
Synthesis of Phenolic Analogs: The diazonium salt can be converted into a hydroxyl group by gently heating the acidic solution. This hydrolysis reaction, often facilitated by copper salts, replaces the diazonium group with an -OH group, yielding a di-phenolic analog. youtube.comacs.org This transformation is a classic method for phenol synthesis from anilines.
Sandmeyer Reaction: This reaction provides a pathway to introduce halides (Cl, Br) or pseudohalides (CN) onto the aromatic ring. It involves treating the diazonium salt with the corresponding copper(I) salt (CuCl, CuBr, or CuCN). jsynthchem.com This allows for the synthesis of halogenated and cyano-substituted analogs, which are valuable for further cross-coupling reactions or as final target molecules.
Schiemann Reaction: For the synthesis of the fluoro-analog, the diazonium salt is typically isolated as a more stable tetrafluoroborate (B81430) (ArN₂⁺BF₄⁻) salt, which upon heating, decomposes to yield the aryl fluoride.
Gattermann Reaction: Similar to the Sandmeyer reaction, the Gattermann reaction uses copper powder and the corresponding acid (e.g., HBr for bromination) to achieve the substitution. jsynthchem.com
The versatility of these subsequent transformations allows for extensive structure-activity relationship (SAR) studies by enabling precise modification of one of the aromatic rings while keeping the core diaryl ether structure intact.
Table 1: Representative Diazotization and Subsequent Transformations for Analog Synthesis
| Starting Material | Reagents | Transformation | Product Analog |
| This compound | 1. NaNO₂, HCl, 0-5 °C | Diazotization | 4-(4-Diazonium-2-methyl-phenoxy)-phenol chloride |
| 4-(4-Diazonium-2-methyl-phenoxy)-phenol | H₂O, Δ | Hydroxylation | 4-(4-Hydroxy-2-methyl-phenoxy)-phenol |
| 4-(4-Diazonium-2-methyl-phenoxy)-phenol | CuCl, HCl | Sandmeyer Reaction | 4-(4-Chloro-2-methyl-phenoxy)-phenol |
| 4-(4-Diazonium-2-methyl-phenoxy)-phenol | CuBr, HBr | Sandmeyer Reaction | 4-(4-Bromo-2-methyl-phenoxy)-phenol |
| 4-(4-Diazonium-2-methyl-phenoxy)-phenol | 1. HBF₄ 2. Δ | Schiemann Reaction | 4-(4-Fluoro-2-methyl-phenoxy)-phenol |
Exploration of Green Chemistry Principles in Synthetic Routes
The synthesis of the this compound backbone itself, which involves the formation of a diaryl ether bond, can be scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for designing more sustainable chemical processes by minimizing waste, reducing energy consumption, and using less hazardous materials. frontiersin.org Key strategies for forming the C-O ether bond include the Ullmann condensation and the Buchwald-Hartwig amination/etherification. wikipedia.orgorganic-chemistry.org
The traditional Ullmann condensation for diaryl ether synthesis often requires harsh conditions, such as high temperatures (frequently over 200°C), polar aprotic solvents like DMF or nitrobenzene, and stoichiometric amounts of copper powder. wikipedia.org These conditions lead to significant energy consumption and waste generation.
Modern advancements have focused on making this process greener:
Catalyst Improvement: The move from stoichiometric copper to catalytic amounts of copper salts (e.g., CuI) significantly reduces metal waste. jsynthchem.com The development of ligands, such as N,N-dimethylglycine, can promote the reaction under milder conditions (e.g., 90°C), further lowering energy requirements. organic-chemistry.org The use of highly efficient and recyclable nano-catalysts, such as copper nanoparticles supported on magnetic cores (CuO@Fe₂O₃), represents a significant step forward, allowing reactions to proceed in more benign solvents like water. nih.gov
Greener Solvents: A major focus of green chemistry is the replacement of hazardous solvents. Research has demonstrated successful Ullmann-type couplings in water or even under solvent-free conditions, drastically reducing the environmental impact of the process. nih.govresearchgate.net
Energy Efficiency: The use of microwave irradiation has been shown to accelerate Ullmann couplings, often reducing reaction times from hours to minutes and thereby saving energy. youtube.com
The Buchwald-Hartwig reaction , a palladium-catalyzed cross-coupling, offers an alternative that typically proceeds under milder conditions than the classic Ullmann reaction. organic-chemistry.orgwikipedia.org However, it relies on an expensive and toxic heavy metal (palladium) and often requires specialized, complex phosphine (B1218219) ligands. Green chemistry principles applied here focus on developing catalysts with very high turnover numbers to minimize palladium contamination in the final product and using greener solvent systems. nih.gov
A plausible green synthesis for a precursor to this compound, such as 4-(4-nitro-2-methyl-phenoxy)-phenol, could involve the C-O coupling of 4-nitrophenol (B140041) with a 2-methyl-4-halophenol derivative. The choice between a modern Ullmann or a Buchwald-Hartwig approach would depend on factors like substrate scope, catalyst cost, and process scalability. Subsequent reduction of the nitro group to an amine is a standard transformation that can also be optimized for greener conditions, for instance, by using catalytic transfer hydrogenation instead of metal-acid reductions.
Table 2: Comparison of Synthetic Approaches for Diaryl Ether Formation
| Method | Catalyst | Ligand | Solvent | Temperature | Green Chemistry Considerations |
| Traditional Ullmann | Stoichiometric Cu | None | DMF, Nitrobenzene | >200 °C | High energy use, hazardous solvents, high metal waste. wikipedia.org |
| Modern Ullmann | Catalytic CuI | N,N-Dimethylglycine | Dioxane | 90 °C | Milder conditions, reduced metal waste. organic-chemistry.org |
| Nano-Catalyzed Ullmann | Catalytic CuO@Fe₂O₃ | None | Water | Room Temp. | Recyclable catalyst, benign solvent, low energy. nih.gov |
| Buchwald-Hartwig | Catalytic Pd(OAc)₂ | Phosphine Ligands | Toluene, Dioxane | ~80-110 °C | Milder conditions, broad scope but uses expensive/toxic Pd. organic-chemistry.orgwikipedia.org |
Chemical Reactivity and Transformation Pathways of 4 4 Amino 2 Methyl Phenoxy Phenol
Oxidative Transformations and Derivative Formation
The presence of electron-donating groups, specifically the hydroxyl (-OH) and amino (-NH2) groups, renders the aromatic rings of 4-(4-Amino-2-methyl-phenoxy)-phenol highly susceptible to oxidation.
Phenols and aminophenols are readily oxidized to form quinone and quinone-imine structures, respectively. libretexts.orgresearchgate.net The oxidation of this compound can proceed through several pathways, depending on the oxidizing agent and reaction conditions.
Oxidation can target the phenolic ring, which is strongly activated by the hydroxyl group. Treatment with an oxidizing agent like chromic acid can convert the phenol (B47542) moiety into a p-benzoquinone derivative. libretexts.org This process involves the loss of two electrons and two protons to form a dicarbonyl compound. Given the substitution pattern, oxidation would likely lead to the formation of a quinone methide-like structure or undergo oxidative cleavage of the ether bond under harsh conditions.
Alternatively, the aminophenol portion of the molecule can be oxidized. The amino group facilitates oxidation, and in many cases, aminophenols can be converted to quinoneimines. The oxidation of the 4-aminophenol (B1666318) substructure within the molecule can lead to the formation of a quinone-imine, which is a highly reactive intermediate. researchgate.net This transformation is central to the mechanism of action for many oxidative hair dyes, where developer substances react in the presence of an oxidizing agent. google.com
Table 1: Potential Quinone Generation Pathways
| Starting Moiety | Oxidizing Agent (Example) | Potential Product |
|---|---|---|
| Phenolic Ring | Chromic Acid | Benzoquinone Derivative |
The synthesis of sulfone derivatives involving structures similar to this compound typically proceeds through nucleophilic aromatic substitution or the oxidation of a pre-installed sulfur-containing group.
One established method involves the reaction of a phenolate (B1203915) with a dihalodiphenyl sulfone. google.com For the target compound, its phenoxide, formed by treatment with a base like an alkali metal hydroxide (B78521), could act as a nucleophile. This phenoxide could then react with a compound like 4,4'-dihalodiphenyl sulfone to displace a halide and form a more complex ether-sulfone polymer building block.
Another approach is the direct introduction of a sulfonyl group onto one of the aromatic rings via electrophilic aromatic sulfonation, followed by further modifications. However, a more common laboratory and industrial synthesis involves the oxidation of a thioether (sulfide) to a sulfone. nih.gov For instance, a thiomethyl group can be oxidized to a methyl sulfone group. nih.gov A plausible, though multi-step, pathway to a sulfone derivative of the target compound could involve the synthesis of a thioether precursor followed by oxidation. For example, 2-Amino-4-(ethylsulfonyl) phenol is synthesized by reducing the corresponding nitro-phenol precursor, which itself is formed from 4-ethylsulfonyl-2-nitro-chlorobenzene. google.com
Table 2: Pathways to Sulfone Derivatives
| Reaction Type | Reactants | Product Type |
|---|---|---|
| Nucleophilic Aromatic Substitution | 4-(4-Amino-2-methyl-phenoxy)-phenoxide + Dihalodiphenyl Sulfone | Aryl Ether Sulfone |
Reductive Modifications of Functional Groups
The molecule this compound already contains a primary amine group. In the context of its synthesis, this primary amine is typically formed through the reduction of a corresponding nitro group. This is a standard and widely used transformation in industrial organic chemistry. The synthesis often starts with a nitrated precursor, such as a nitrophenol derivative. For example, 4-aminophenol is commercially produced by the reduction of p-nitrophenol, often using iron filings or through catalytic hydrogenation. wikipedia.org Similarly, the synthesis of this compound would likely involve the reduction of 4-(2-methyl-4-nitro-phenoxy)-phenol as a final step.
Table 3: Synthesis via Nitro Group Reduction
| Precursor | Reducing Agent (Example) | Product |
|---|
The primary amine group in this compound can be readily converted into secondary amine derivatives through various reactions.
N-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, ethyl bromide) can introduce an alkyl group onto the nitrogen atom. This reaction may require a base to neutralize the hydrogen halide byproduct and can sometimes lead to over-alkylation, producing tertiary amines.
Reductive Amination: A more controlled method for producing secondary amines involves reacting the primary amine with an aldehyde or ketone to form an imine (or Schiff base), which is then reduced in situ.
N-Acylation followed by Reduction: The primary amine can be acylated by reacting it with an acyl chloride or anhydride (B1165640) to form an amide. Subsequent reduction of the amide carbonyl group, typically using a strong reducing agent like lithium aluminum hydride (LiAlH4), yields a secondary amine. Acetylation is also a common strategy to temporarily moderate the activating effect of the amino group during other reactions. libretexts.org
Electrophilic Aromatic Substitution Reactions on the Phenolic Ring
The phenolic ring of this compound is highly activated towards electrophilic aromatic substitution. This high reactivity is due to the powerful electron-donating and ortho-, para-directing effects of the hydroxyl (-OH) group, which is one of the strongest activating groups. libretexts.orgbyjus.com The ether oxygen also contributes to activating the ring. The hydroxyl group directs incoming electrophiles to the positions ortho and para to it. Since the para position is occupied by the ether linkage, substitution will occur at the two ortho positions (C2 and C6 relative to the -OH group).
Common electrophilic substitution reactions include:
Halogenation: Due to the high activation by the hydroxyl group, halogenation of phenols often proceeds readily even without a Lewis acid catalyst. byjus.com Reaction with bromine water, for instance, typically leads to polybromination. To achieve monosubstitution, milder conditions are required, such as using bromine in a less polar solvent at low temperatures. byjus.com
Nitration: Direct nitration of phenols with dilute nitric acid can yield a mixture of ortho- and para-nitrophenols. byjus.com In the case of this compound, nitration would be expected to occur at the positions ortho to the hydroxyl group. Using concentrated nitric acid can lead to oxidation and the formation of tarry byproducts. libretexts.org
It is important to note that the other aromatic ring, containing the amino and methyl groups, is also activated. However, the outline specifies a focus on the phenolic ring. The amino group is also a very strong ortho-, para-director, making that ring highly reactive as well. libretexts.org
Table 4: Electrophilic Aromatic Substitution on the Phenolic Ring
| Reaction | Reagent | Expected Product Position(s) |
|---|---|---|
| Bromination | Br2 in CCl4 | Substitution ortho to the -OH group |
Nucleophilic Substitutions Involving the Amino Moiety
The amino group of this compound is a key functional group that readily participates in nucleophilic substitution reactions. Its reactivity allows for the synthesis of a diverse range of derivatives with applications in various fields, including medicinal chemistry. The nucleophilicity of the amino group can be modulated by the reaction conditions, such as pH. researchgate.net In neutral to slightly basic conditions, the amino group is generally more nucleophilic than the phenolic hydroxyl group. researchgate.net
A common strategy to achieve selective reaction at the amino group involves its conversion into a more reactive intermediate or the use of specific catalysts that favor N-functionalization.
Acylation Reactions
Acylation of the amino group is a fundamental transformation. For instance, in the synthesis of paracetamol from p-aminophenol, the amino group reacts preferentially with acetic anhydride over the phenolic hydroxyl group. quora.com This selectivity highlights the greater nucleophilicity of the amino group in this type of reaction.
In a study focused on developing androgen receptor (AR) antagonists, a series of 4-(4-benzoylaminophenoxy)phenol derivatives were synthesized. nih.gov The synthesis involved the acylation of the primary amine 4-(4-aminophenoxy)phenol (B3130052) with various benzoyl chloride derivatives. nih.gov This amide bond formation is a crucial step in creating a library of compounds for biological screening. nih.gov
Alkylation and Arylation Reactions
Selective N-alkylation of aminophenols can be achieved through a one-pot reaction involving condensation with an aldehyde followed by reduction with sodium borohydride. researchgate.net This method provides a straightforward route to N-alkylated derivatives, which are important synthetic intermediates. researchgate.net Another approach involves the reductive amination of a ketone with p-aminophenol monosulphate in the presence of sulfuric acid, followed by catalytic hydrogenation to yield the N-alkylated product. google.com
Furthermore, the development of orthogonal catalyst systems allows for the selective N-arylation of aminophenols. A palladium-based catalyst system utilizing BrettPhos as a ligand has been shown to be effective for the selective N-arylation of 3- and 4-aminophenols with aryl halides. acs.org This method offers a high degree of control and functional group tolerance. acs.org
Formation of Imines (Schiff Bases)
The amino group can react with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is typically carried out by refluxing the amine and the carbonyl compound, sometimes in the presence of a catalyst. For example, Schiff bases have been synthesized by the condensation of salicylaldehyde (B1680747) with p-toluidine. researchgate.net These compounds are valuable intermediates in organic synthesis and have applications in coordination chemistry. researchgate.net The reduction of these Schiff bases, often with a reducing agent like sodium borohydride, yields secondary amines. researchgate.net
Diazotization Reactions
The primary aromatic amine of this compound can be converted into a diazonium salt by treatment with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl). researchgate.netlibretexts.org These diazonium salts are highly versatile intermediates that can undergo a variety of nucleophilic substitution reactions, known as Sandmeyer reactions, to introduce a wide range of functional groups. libretexts.org For example, treatment with cuprous cyanide (CuCN) can introduce a cyano group. researchgate.net Warming the diazonium salt solution leads to substitution by a hydroxyl group, forming a phenol. libretexts.org
Table 1: Examples of Nucleophilic Substitution Reactions at the Amino Moiety
| Reactant | Reagent(s) | Product Type | Reference(s) |
|---|---|---|---|
| 4-(4-Aminophenoxy)phenol | Benzoyl chloride derivatives | N-Acylated derivative | nih.gov |
| Aminophenol | Aldehyde, then Sodium Borohydride | N-Alkylated derivative | researchgate.net |
| p-Aminophenol monosulphate | Ketone, H₂SO₄, then Catalytic Hydrogenation | N-Alkylated derivative | google.com |
| 3- or 4-Aminophenol | Aryl halide, Pd-BrettPhos catalyst | N-Arylated derivative | acs.org |
| Amine (e.g., p-Toluidine) | Aldehyde (e.g., Salicylaldehyde) | Imine (Schiff base) | researchgate.net |
| Primary aromatic amine | NaNO₂, HCl | Diazonium salt | researchgate.netlibretexts.org |
| Diazonium salt | CuCN | Nitrile | researchgate.net |
| Diazonium salt | Heat (in water) | Phenol | libretexts.org |
Advanced Spectroscopic and Structural Characterization Techniques for 4 4 Amino 2 Methyl Phenoxy Phenol and Its Congeners
X-ray Diffraction Studies for Solid-State Structure Elucidation
X-ray diffraction is an indispensable tool for the unambiguous determination of molecular structures in the crystalline state. It provides precise information on bond lengths, bond angles, and the spatial arrangement of molecules, which collectively dictate the macroscopic properties of the material.
Single crystal X-ray crystallography offers the most definitive method for structural elucidation. While specific crystallographic data for 4-(4-Amino-2-methyl-phenoxy)-phenol is not publicly available, analysis of its congeners, such as p-phenoxyphenol, provides a strong basis for predicting its structural characteristics. nih.gov Compounds of this class, featuring diphenyl ether linkages, often crystallize in monoclinic or orthorhombic systems. researchgate.net For instance, the crystal structure of (E)-(3-(4-phenoxyphenyl)acryloyl)ferrocene, which contains the phenoxyphenyl moiety, was found to be monoclinic with a P21/c space group. researchgate.net
The crystal packing in these molecules is governed by a network of intermolecular interactions. The presence of a hydroxyl and an amino group in the target molecule suggests that strong hydrogen bonds (O-H···N, N-H···O, O-H···O) would be significant in directing the crystal packing, a feature observed in the crystal structures of fenamic acid-acridine complexes. nih.gov The molecular structure of 4-aminophenol (B1666318) itself crystallizes in an orthorhombic system. wikipedia.org It is anticipated that the crystal structure of this compound would feature a complex three-dimensional network stabilized by these hydrogen bonds, alongside other weaker interactions.
Table 1: Illustrative Crystallographic Data for a Congener, p-Phenoxyphenol (Note: This data is for a related compound and serves as a predictive model)
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₂H₁₀O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 15.9672(10) |
| b (Å) | 5.7830(4) |
| c (Å) | 20.9889(15) |
| β (°) | 104.017(3) |
| Volume (ų) | 1880.4(2) |
| Z | 4 |
Data derived from a structurally related compound containing a phenoxyphenyl group. researchgate.net
Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov By mapping properties such as the normalized contact distance (d_norm) onto the molecular surface, regions of close intermolecular contact can be identified. nih.gov Red spots on the d_norm surface indicate contacts shorter than the van der Waals radii, typically corresponding to hydrogen bonds and other strong interactions. nih.gov
For this compound, a Hirshfeld analysis would be expected to reveal several key interactions:
O-H···N/N-H···O Hydrogen Bonds: The strongest interactions would likely involve the phenolic hydroxyl group and the amino group, acting as both donors and acceptors. These are visualized as distinct red regions on the d_norm map.
H···H Contacts: These interactions, arising from the numerous hydrogen atoms, typically constitute the largest portion of the Hirshfeld surface area in organic molecules. nih.gov
C-H···π Interactions: The electron-rich aromatic rings can act as acceptors for hydrogen atoms from neighboring molecules, contributing to the stability of the crystal packing. nih.gov
C-H···O Interactions: The ether and hydroxyl oxygen atoms can also participate in weaker hydrogen bonds with hydrogen atoms from methyl or aromatic groups.
π···π Stacking: Interactions between the aromatic rings of adjacent molecules can further stabilize the crystal structure. nih.gov
The two-dimensional fingerprint plots derived from the Hirshfeld surface quantify the relative contributions of these different interactions. For similar molecules, N···H/H···N and O···H/H···O interactions are major contributors to the crystal packing. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation
NMR spectroscopy is the premier technique for determining the structure of organic molecules in solution. ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to each unique proton environment. By analyzing data from its constituent fragments like 4-aminophenol chemicalbook.com and phenoxyphenols chemicalbook.com, a theoretical spectrum can be constructed.
Aromatic Protons: The molecule has seven aromatic protons distributed across two rings. Their chemical shifts will be in the range of 6.5-7.5 ppm. The protons on the aminophenol ring will be influenced by the electron-donating amino and hydroxyl (via the ether link) groups, while the protons on the cresol-derived ring will be affected by the hydroxyl, methyl, and ether-oxygen substituents. The coupling patterns (doublets, doublets of doublets) will reveal their relative positions.
Hydroxyl and Amino Protons: The phenolic -OH proton is expected to appear as a broad singlet, with a chemical shift that can vary depending on solvent and concentration, typically in the range of 4.5-9.0 ppm. The -NH₂ protons would also likely appear as a broad singlet around 3.5-5.0 ppm.
Methyl Protons: The -CH₃ group protons will appear as a sharp singlet, shifted upfield to around 2.0-2.3 ppm.
Table 2: Predicted ¹H NMR Chemical Shifts (δ) for this compound
| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic -H | 6.5 - 7.5 | m |
| Phenolic -OH | 4.5 - 9.0 | br s |
| Amino -NH₂ | 3.5 - 5.0 | br s |
| Methyl -CH₃ | 2.0 - 2.3 | s |
(s = singlet, br s = broad singlet, m = multiplet). Predictions are based on data from congeners like 4-aminophenol and substituted phenoxyphenols. chemicalbook.comresearchgate.netnih.gov)
The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, 13 distinct signals are expected (assuming free rotation around the ether bond). Data from related structures like 4-phenylphenol (B51918) chemicalbook.com and 4-aminophenol derivatives nih.gov aid in the assignment of these signals.
Aromatic Carbons: The aromatic carbons will resonate in the region of 110-160 ppm. The carbons directly attached to the oxygen and nitrogen atoms (C-O, C-N) will be the most downfield-shifted due to the electronegativity of these atoms.
Quaternary Carbons: Carbons bearing substituents (C-OH, C-NH₂, C-O-Ar, C-CH₃) will typically show weaker signals than protonated carbons. The carbons of the ether linkage (C-O-C) are particularly characteristic.
Methyl Carbon: The methyl carbon (-CH₃) will appear at the most upfield region of the spectrum, typically around 15-25 ppm.
Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for this compound
| Carbon Group | Predicted Chemical Shift (ppm) |
|---|---|
| Aromatic C-O / C-N | 140 - 160 |
| Aromatic C-H / C-C | 110 - 135 |
| Methyl -CH₃ | 15 - 25 |
(Predictions based on data from congeners. chemicalbook.comnih.govorganicchemistrydata.org)
Vibrational Spectroscopy Applications
Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, is used to identify functional groups and probe the vibrational modes of a molecule. The spectra are unique molecular "fingerprints." Studies on related compounds like 4-aminophenol chemicalbook.com, chlorophenoxy acetic acids nih.gov, and other polyphenols nih.gov provide a solid foundation for interpreting the spectrum of the target compound.
Key expected vibrational modes include:
O-H Stretching: A broad band in the FTIR spectrum between 3200-3600 cm⁻¹ is characteristic of the phenolic hydroxyl group, indicating hydrogen bonding.
N-H Stretching: The amino group will show two distinct stretching bands (symmetric and asymmetric) in the 3300-3500 cm⁻¹ region.
C-H Stretching: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group appears just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations produce a series of sharp bands in the 1450-1620 cm⁻¹ region.
C-O-C Stretching: The characteristic asymmetric and symmetric stretching of the diphenyl ether linkage is expected to produce strong bands in the 1200-1270 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.
O-H and N-H Bending: These bending vibrations appear in the fingerprint region and contribute to the complexity of the spectrum.
Raman spectroscopy provides complementary information, with aromatic ring vibrations often being particularly strong. uliege.be
Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Frequency Range (cm⁻¹) | Assignment |
|---|---|
| 3300 - 3500 | N-H Symmetric & Asymmetric Stretching |
| 3200 - 3600 | O-H Stretching (H-bonded) |
| 3000 - 3100 | Aromatic C-H Stretching |
| 2850 - 2980 | Aliphatic C-H Stretching (-CH₃) |
| 1500 - 1620 | Aromatic C=C Ring Stretching |
| 1200 - 1270 | Asymmetric C-O-C Ether Stretching |
| 1000 - 1100 | Symmetric C-O-C Ether Stretching |
(Assignments based on spectral data of 4-aminophenol, phenoxyacetic acids, and other phenolic compounds. chemicalbook.comnih.govnih.gov)
Fourier Transform Infrared (FT-IR) Spectroscopy
Fourier Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. For this compound, the FT-IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs: the phenolic hydroxyl group, the primary amino group, the ether linkage, and the substituted aromatic rings.
The spectrum of a related compound, 4-aminophenol, shows a phenolic ν(O–H) stretching band at 3338 cm⁻¹ and an N–H stretching band at 3282 cm⁻¹. chemicalbook.com The C-N stretching vibration is observed at 1235 cm⁻¹, and the C-O stretching appears at 1091 cm⁻¹. chemicalbook.com For phenols in general, the O-H stretch is a prominent, broad band in the region of 3500-3200 cm⁻¹. nih.gov Aromatic compounds typically display C-H stretching from 3100-3000 cm⁻¹, in-ring C-C stretching from 1600-1400 cm⁻¹, and out-of-plane (oop) C-H bending from 900-675 cm⁻¹. nih.gov
Based on these characteristics of related structures, the FT-IR spectrum of this compound can be predicted to show the following key absorptions:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Phenolic O-H | Stretching | 3500 - 3200 (broad) |
| Amino N-H | Stretching | 3400 - 3300 (two bands) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Methyl C-H | Stretching | 2960 - 2850 |
| Aromatic C=C | Stretching | 1620 - 1450 |
| Amino N-H | Bending | 1650 - 1580 |
| Phenolic O-H | Bending | 1410 - 1310 |
| Aryl Ether C-O-C | Asymmetric Stretching | 1270 - 1230 |
| Phenolic C-O | Stretching | 1260 - 1180 |
| Amino C-N | Stretching | 1340 - 1250 |
| Aromatic C-H | Out-of-plane Bending | 900 - 675 |
| Data compiled from analysis of related compounds. chemicalbook.comnih.gov |
The precise positions of these bands can be influenced by intermolecular and intramolecular hydrogen bonding, particularly involving the -OH and -NH₂ groups.
Raman Spectroscopy Applications
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FT-IR for vibrational analysis. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of this compound would be characterized by vibrations of the aromatic rings and the ether linkage.
The expected prominent Raman bands for this compound would include:
| Functional Group/Vibration | Expected Raman Shift (cm⁻¹) |
| Aromatic Ring Breathing (Symmetric) | ~1000 |
| Aromatic C-H In-plane Bending | 1100 - 1000 |
| Aryl Ether Symmetric Stretch | 850 - 750 |
| C-C Ring Stretching | 1600 - 1550 |
| C-N Stretching | 1300 - 1200 |
| Data compiled from analysis of related compounds. nih.govnih.govnist.gov |
Surface-Enhanced Raman Scattering (SERS) is a technique that could be applied to enhance the Raman signals of this molecule, which would be particularly useful for detecting it at low concentrations. nist.govnih.gov
Electronic Absorption and Emission Spectroscopy
Electronic spectroscopy provides valuable information about the electronic transitions within a molecule, which are influenced by the molecular structure and its environment.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is expected to show absorptions due to π → π* and n → π* transitions within the aromatic rings and the heteroatoms (oxygen and nitrogen).
The spectrum of phenol (B47542) exhibits a maximum absorption (λmax) at approximately 275 nm. nih.gov For 4-aminophenol, the presence of the amino group, an auxochrome, typically causes a bathochromic (red) shift of the absorption bands compared to phenol. chemicalbook.com The electronic spectra of ortho-substituted phenols are influenced by the nature of the substituent and the solvent. nih.govnih.gov The presence of the phenoxy group will further influence the electronic structure and thus the absorption spectrum.
The expected UV-Vis absorption bands for this compound in a non-polar solvent would be:
| Transition | Chromophore | Expected λmax (nm) |
| π → π | Phenyl rings | ~220 |
| π → π | Phenyl rings | ~270-290 |
| n → π* | -OH, -NH₂, -O- | > 290 (weak) |
| Data compiled from analysis of related compounds. chemicalbook.comnih.govnih.gov |
The position and intensity of these bands are sensitive to the solvent polarity. In polar solvents, a shift in the absorption maxima can be observed due to differential solvation of the ground and excited states.
Fluorescence and Luminescence Characteristics
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. The emission spectrum provides information about the electronic structure of the excited state. Phenol and its derivatives are known to be fluorescent. The fluorescence of 4-aminophenol has been studied, and a direct spectrofluorometric method for its determination has been developed. nih.gov
The fluorescence of this compound is expected to originate from the lowest excited singlet state (S₁). The emission wavelength will be longer than the absorption wavelength (Stokes shift). The quantum yield of fluorescence will depend on the efficiency of non-radiative decay processes.
The predicted fluorescence characteristics are:
| Parameter | Expected Value |
| Excitation Wavelength (λex) | ~280 - 300 nm |
| Emission Wavelength (λem) | ~310 - 350 nm |
| Data compiled from analysis of related compounds. nih.govresearchgate.net |
The fluorescence properties can be influenced by factors such as solvent polarity, pH, and the presence of quenchers. Chemiluminescence, the emission of light from a chemical reaction, has been observed in some phenoxy-dioxetane derivatives, suggesting that under specific conditions, congeners of the target compound could exhibit this property.
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.
Time-of-Flight Mass Spectrometry (TOF-MS)
Time-of-Flight Mass Spectrometry (TOF-MS) is a high-resolution mass spectrometry technique that separates ions based on their time of flight over a fixed distance. This allows for very accurate mass measurements, which can be used to determine the elemental composition of a molecule.
For this compound (C₁₃H₁₃NO₂), the exact molecular weight is 215.0946 g/mol . A high-resolution TOF-MS would be able to confirm this with high accuracy.
The fragmentation of this molecule in the mass spectrometer would likely proceed through several key pathways, including cleavage of the ether bond, loss of small neutral molecules, and fragmentation of the aromatic rings. Based on the fragmentation patterns of related compounds like 4-aminophenol and other phenolic compounds, the following fragments can be predicted: chemicalbook.comnih.gov
| m/z (predicted) | Proposed Fragment Ion | Origin |
| 215.0946 | [M]⁺ | Molecular ion |
| 200.0711 | [M - CH₃]⁺ | Loss of a methyl group |
| 108.0422 | [HOC₆H₄NH]⁺ | Cleavage of the ether bond |
| 109.0578 | [HOC₆H₄NH₂]⁺ | Cleavage of the ether bond with hydrogen transfer |
| 107.0497 | [CH₃C₆H₄O]⁺ | Cleavage of the ether bond |
| 93.0578 | [C₆H₅O]⁺ | Loss of methyl and amino groups |
| 80.0524 | [C₆H₄N]⁺ | Fragmentation of the aminophenol ring |
| Data compiled from structural analysis and fragmentation patterns of related compounds. chemicalbook.comnih.gov |
The relative intensities of these fragment ions would provide further structural information. The use of tandem mass spectrometry (MS/MS) with a TOF analyzer would allow for more detailed fragmentation studies. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) stands as a powerful technique for the definitive identification and quantification of this compound, even at trace levels in complex mixtures. The method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.
In a typical LC-MS/MS analysis, the sample containing this compound is first injected into an HPLC system. The separation is commonly achieved on a reversed-phase column, such as a C18 or a biphenyl (B1667301) column, the latter of which can offer enhanced selectivity for aromatic compounds. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is employed to effectively separate the analyte from matrix interferences. sielc.com
Following chromatographic separation, the eluent is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which is well-suited for polar molecules like this compound. In the positive ESI mode, the analyte is protonated to form the precursor ion [M+H]⁺.
This precursor ion is then selected in the first quadrupole (Q1) and subjected to collision-induced dissociation (CID) in the second quadrupole (q2), which acts as a collision cell. The resulting fragment ions are subsequently analyzed in the third quadrupole (Q3). This process, known as multiple reaction monitoring (MRM), provides a high degree of selectivity and sensitivity. nih.gov For this compound (molecular weight: 215.25 g/mol ), the protonated molecule [M+H]⁺ would have a mass-to-charge ratio (m/z) of 216.2. Characteristic fragment ions would be generated upon CID, allowing for unambiguous identification and quantification.
The development of a robust LC-MS/MS method requires careful optimization of several parameters, including the chromatographic conditions, ESI source parameters (e.g., spray voltage, gas temperatures), and collision energy for each specific MRM transition. The limits of detection (LOD) and quantification (LOQ) for aromatic amines using LC-MS/MS can be in the low nanogram per milliliter (ng/mL) range. nih.gov
Table 1: Hypothetical LC-MS/MS Parameters for the Analysis of this compound
| Parameter | Value |
| Chromatographic System | |
| Column | Biphenyl (100 mm x 2.1 mm, 5 µm) nih.gov |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Mass Spectrometry System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (Q1) | m/z 216.2 |
| Product Ion 1 (Q3) | Hypothetical m/z 122.1 |
| Product Ion 2 (Q3) | Hypothetical m/z 94.1 |
| Collision Energy | Optimized for each transition |
| Dwell Time | 100 ms |
Note: The product ions are hypothetical and would need to be determined experimentally through fragmentation studies.
Chromatographic Separation and Purity Assessment Methods
Chromatographic techniques are fundamental for the separation and purity assessment of this compound. High-performance liquid chromatography and gas chromatography are the most commonly employed methods.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for determining the purity of this compound and for monitoring its synthesis and degradation. The method's versatility allows for the separation of the main compound from its isomers, precursors, and potential impurities. nih.gov
A typical HPLC method for an aromatic amine and phenol-containing compound like this compound would utilize a reversed-phase C18 column. nih.gov The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium formate) and an organic solvent such as methanol (B129727) or acetonitrile. sielc.comnih.gov The choice of mobile phase composition and pH is critical for achieving optimal separation, as it influences the ionization state and retention of the analyte. An isocratic or gradient elution can be employed depending on the complexity of the sample matrix. sielc.comnih.gov
Detection is commonly performed using a UV-Vis detector, as the phenolic and amino groups confer strong UV absorbance. mdpi.com A photodiode array (PDA) detector is particularly advantageous as it provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. For quantitative analysis, a calibration curve is constructed by analyzing standards of known concentrations. The purity of a sample is then determined by calculating the area percentage of the main peak relative to the total area of all detected peaks.
Table 2: Illustrative HPLC Method Parameters for Purity Assessment of this compound
| Parameter | Condition |
| Column | Reversed-Phase C18 (150 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile: 20 mM Ammonium Formate (pH 3.0) (30:70, v/v) sielc.com |
| Flow Rate | 1.0 mL/min sielc.com |
| Detection | UV at 275 nm sielc.com |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Expected Retention Time | ~5-7 minutes (highly dependent on exact conditions) |
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for the analysis of this compound. However, due to the compound's polarity and relatively low volatility stemming from the amino and hydroxyl functional groups, direct analysis by GC is challenging. These polar groups can lead to poor peak shape, thermal degradation in the injector or column, and irreversible adsorption onto the chromatographic system. nih.gov
To overcome these limitations, a derivatization step is essential prior to GC-MS analysis. Derivatization involves chemically modifying the analyte to increase its volatility and thermal stability. sigmaaldrich.com Common derivatization techniques for compounds containing amino and hydroxyl groups include:
Silylation: This is a widely used method where active hydrogens in the amino and hydroxyl groups are replaced by a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group. Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. sigmaaldrich.com
Acylation: This involves the reaction of the analyte with an acylating agent, such as pentafluoropropionic anhydride (B1165640) (PFPA), to form more volatile ester and amide derivatives. oup.com
Following derivatization, the sample is injected into the GC-MS system. The separation is typically performed on a non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane). The mass spectrometer provides both quantitative data and mass spectra that can be used for structural confirmation by comparing the fragmentation patterns with spectral libraries or known standards. nih.gov The electron impact (EI) ionization mode is commonly used, which generates a reproducible fragmentation pattern that serves as a molecular fingerprint. sigmaaldrich.com
Table 3: Representative GC-MS Analysis Protocol for Derivatized this compound
| Step | Description |
| Derivatization | |
| Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |
| Procedure | The sample is dried and heated with the derivatization reagent (e.g., 70°C for 30 minutes). |
| GC Conditions | |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate of 1.2 mL/min |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 300°C, hold for 5 min. oup.com |
| Injector Temperature | 280 °C |
| MS Conditions | |
| Ionization Mode | Electron Impact (EI) at 70 eV |
| Mass Range | m/z 50-600 |
| Transfer Line Temp. | 290 °C |
| Ion Source Temp. | 230 °C |
Computational Chemistry and Theoretical Investigations of 4 4 Amino 2 Methyl Phenoxy Phenol
Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction
Density Functional Theory is a cornerstone of modern computational chemistry, balancing accuracy and computational cost effectively. It is used to determine the electronic structure of molecules, which in turn allows for the prediction of a wide array of properties. DFT calculations for 4-(4-Amino-2-methyl-phenoxy)-phenol would be foundational to understanding its intrinsic chemical nature.
The first step in most computational studies is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that locates the minimum energy arrangement of the atoms in a molecule, corresponding to its most stable conformation. For a flexible molecule like this compound, which has several rotatable bonds (e.g., around the ether linkage and the methyl and amino groups), a conformational analysis is crucial. This involves exploring the potential energy surface to identify various low-energy isomers or conformers. The results would typically be presented in a table listing the relative energies and key dihedral angles of the stable conformers.
Specific research findings and data tables for the geometry optimization and conformational analysis of this compound are not available in the reviewed scientific literature.
Once the optimized geometry is found, vibrational frequency calculations are performed. These calculations serve two main purposes: to confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the O-H and N-H bonds, the bending of the C-H bonds in the methyl group, or the breathing of the aromatic rings. A detailed assignment connects each calculated frequency to its corresponding atomic motion.
A table of calculated vibrational frequencies and their assignments for this compound is not available in published computational studies.
Natural Bond Orbital (NBO) analysis is a powerful tool for translating the complex wave function of a molecule into the familiar language of chemical bonding, including lone pairs, and core and bonding orbitals. researchgate.net It provides a quantitative picture of charge distribution and delocalization. For this compound, NBO analysis would quantify the charge on each atom, revealing the electron-donating or withdrawing nature of the substituents (amino, methyl, and hydroxyl groups). Furthermore, it would analyze hyperconjugative interactions, which are key to understanding molecular stability and charge transfer. The analysis involves examining the interactions between filled (donor) and empty (acceptor) orbitals and their energetic stabilization, often summarized in a second-order perturbation theory table. wisc.edu
Specific NBO analysis data, including charge distributions and donor-acceptor interaction energies for this compound, have not been reported in dedicated scientific studies.
Frontier Molecular Orbital (FMO) theory is central to predicting chemical reactivity. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comlibretexts.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. A small gap suggests high reactivity. Analysis for this compound would involve visualizing the spatial distribution of these orbitals to predict sites of electrophilic and nucleophilic attack and calculating the energy gap.
Hypothetical Frontier Molecular Orbital Data
| Parameter | Energy (eV) |
| EHOMO | Data not available |
| ELUMO | Data not available |
| HOMO-LUMO Gap (ΔE) | Data not available |
Published values for the HOMO, LUMO, and energy gap of this compound are not available.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. wolfram.com It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of different electrostatic potential. Typically, red indicates electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor regions (positive potential), which are susceptible to nucleophilic attack. researchgate.netwalisongo.ac.id For this compound, an MEP map would highlight the electronegative oxygen and nitrogen atoms as red or yellow regions and the hydrogen atoms of the amino and hydroxyl groups as blue regions, providing a clear guide to its intermolecular interaction sites. researchgate.net
A calculated Molecular Electrostatic Potential map for this compound is not available in the reviewed literature.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties
While DFT is excellent for ground-state properties, Time-Dependent DFT (TD-DFT) is the method of choice for studying excited states and electronic transitions. researchgate.net It is used to calculate the energies of excited states, which allows for the simulation of UV-Visible absorption spectra. For this compound, TD-DFT calculations would predict the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions (e.g., π→π* or n→π*). This information is vital for understanding the molecule's photophysical properties.
Hypothetical TD-DFT Calculated Absorption Data
| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S1 | Data not available | Data not available | Data not available | Data not available |
| S2 | Data not available | Data not available | Data not available | Data not available |
| S3 | Data not available | Data not available | Data not available | Data not available |
Specific research findings from TD-DFT calculations, including excitation energies and simulated spectra for this compound, are not present in the surveyed scientific literature.
Theoretical Studies on Tautomerism and Intramolecular Proton Transfer
Tautomerism and intramolecular proton transfer (IPT) are fundamental processes that can significantly influence the chemical and physical properties of a molecule. In this compound, the presence of both hydroxyl (-OH) and amino (-NH2) groups, which can act as proton donors, and the ether oxygen and the nitrogen atom, which can act as proton acceptors, suggests the possibility of these phenomena.
Theoretical studies on similar phenolic compounds have demonstrated the occurrence of excited-state intramolecular proton transfer (ESIPT). nih.govresearchgate.net This process involves the transfer of a proton in the electronically excited state, leading to the formation of a transient tautomer with distinct photophysical properties. For this compound, computational methods like Density Functional Theory (DFT) can be employed to model the potential energy surfaces of the ground and excited states. These calculations can help determine the energetic barriers for proton transfer between the phenolic hydroxyl group and the amino group, or potentially involving the ether oxygen.
Studies on phenol-imidazole systems have shown that intramolecular hydrogen bonds are crucial for facilitating concerted proton-electron transfer. nih.gov Similarly, the geometry of this compound, with its potential for intramolecular hydrogen bonding between the amino and phenoxy groups, could be investigated computationally to assess the likelihood and dynamics of such transfers. The strength of these hydrogen bonds can be evaluated by analyzing parameters like bond lengths and vibrational frequencies, which can be calculated using quantum chemical methods. nih.gov
The investigation of tautomerism in related Schiff base derivatives of pyridoxal (B1214274) has shown that the enol form is generally more stable than the keto form. researchgate.net For this compound, theoretical calculations could similarly elucidate the relative stabilities of its potential tautomeric forms, providing insight into the predominant species under various conditions.
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for their applications in photonics and optoelectronics. Molecules with significant NLO properties typically possess a large dipole moment, extended π-conjugation, and donor-acceptor groups. The structure of this compound, featuring electron-donating amino and hydroxyl groups and an electron-withdrawing ether linkage to a second phenyl ring, suggests potential for NLO activity.
Computational chemistry offers a route to predict and understand the NLO properties of molecules. By calculating the molecular polarizability (α) and hyperpolarizability (β and γ), researchers can estimate the NLO response of a compound. These parameters can be calculated using quantum chemical methods such as DFT and time-dependent DFT (TD-DFT).
The presence of the amino group (a strong donor) and the phenoxy group can create a significant intramolecular charge transfer, which is a key factor for a large second-order NLO response (β). Theoretical calculations can map the charge distribution in the ground and excited states to visualize this charge transfer. Furthermore, the effect of the methyl group's position on the electronic properties and, consequently, the NLO response can be systematically studied through computational modeling.
Quantum Chemical Parameters for Chemical Stability and Reactivity
Quantum chemical calculations can provide a suite of parameters that describe the chemical stability and reactivity of a molecule. For this compound, these parameters can offer a deeper understanding of its behavior in chemical reactions.
Key Quantum Chemical Parameters:
| Parameter | Description |
| HOMO (Highest Occupied Molecular Orbital) Energy | Relates to the electron-donating ability of a molecule. A higher HOMO energy indicates a greater tendency to donate electrons. |
| LUMO (Lowest Unoccupied Molecular Orbital) Energy | Relates to the electron-accepting ability of a molecule. A lower LUMO energy indicates a greater tendency to accept electrons. |
| HOMO-LUMO Energy Gap (ΔE) | A larger energy gap implies higher kinetic stability and lower chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. |
| Ionization Potential (IP) | The energy required to remove an electron from a molecule. |
| Electron Affinity (EA) | The energy released when an electron is added to a molecule. |
| Chemical Hardness (η) | A measure of the resistance to a change in electron distribution. It is related to the HOMO-LUMO gap. |
| Electrophilicity Index (ω) | A measure of the electrophilic character of a molecule. |
Molecular Modeling and Docking Simulations for Interaction Prediction
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a small molecule with a biological macromolecule, such as a protein or DNA. nih.govnih.gov This approach is fundamental in drug discovery and design. For this compound, molecular docking could be used to explore its potential as a ligand for various biological targets.
The process of molecular docking involves predicting the preferred orientation of the ligand when bound to a receptor to form a stable complex. The strength of the interaction is typically estimated by a scoring function, which calculates a binding energy or a similar score.
Studies on derivatives of 4-aminophenol (B1666318) and 4-(4-benzoylaminophenoxy) phenol (B47542) have successfully utilized molecular docking to investigate their potential as antimicrobial, antidiabetic, and anticancer agents. nih.govmdpi.comnih.gov For example, docking simulations of 4-aminophenol Schiff base derivatives with DNA have been performed to understand their binding modes, which can be intercalative, groove binding, or electrostatic. nih.govmdpi.com Similarly, docking studies of benzoyl amino phenoxy phenol derivatives with the androgen receptor have been used to identify potential anti-prostate cancer agents. nih.gov
For this compound, a hypothetical docking study would involve:
Preparation of the Ligand: The 3D structure of this compound would be generated and optimized using computational chemistry software.
Selection and Preparation of the Receptor: A specific protein target would be chosen based on a therapeutic hypothesis. The 3D structure of the protein would be obtained from a repository like the Protein Data Bank (PDB).
Docking Simulation: Using software like AutoDock or Maestro from Schrödinger, the ligand would be docked into the active site of the receptor. nih.gov
Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.
These simulations could provide valuable preliminary data on the potential biological activity of this compound, guiding further experimental studies.
Exploration of Bioactivity Profiles Non Clinical Research of 4 4 Amino 2 Methyl Phenoxy Phenol and Its Derivatives
Antimicrobial and Antibacterial Efficacy Investigations
Derivatives of 4-(4-amino-2-methyl-phenoxy)-phenol have been the subject of numerous studies to determine their effectiveness against a variety of microbial pathogens. This research is crucial for the development of new therapeutic agents to combat infectious diseases.
Phenolic compounds and their derivatives have demonstrated notable activity against Gram-positive bacteria. The structure of these compounds, including the nature and position of substituent groups, plays a critical role in their antibacterial efficacy. For instance, the substitution of a phenyl moiety with a methyl group has been found to be detrimental to the antibacterial effect against Staphylococcus aureus and Bacillus subtilis. mdpi.com
Research into thymol (B1683141) derivatives, which share a phenolic structure, revealed that 4-chloro-2-isopropyl-5-methylphenol (chlorothymol) exhibits antimicrobial activity against Methicillin-Resistant Staphylococcus aureus (MRSA). jmb.or.kr This compound also showed a synergistic antimicrobial effect when combined with oxacillin (B1211168) against highly resistant S. aureus clinical isolates. jmb.or.kr Further studies have shown that cell-free supernatant from Bacillus subtilis can suppress the growth of planktonic S. aureus and inhibit its biofilm formation. nih.gov Peptides isolated from Bacillus subtilis have also shown strong antibacterial efficacy against S. aureus. nih.gov
A study on a synthesized phenol (B47542) compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, determined its minimum inhibitory concentration (MIC) against several bacterial strains.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Bacillus cereus | Gram-Positive | 1 mg/ml | ijmm.ir |
| Staphylococcus aureus | Gram-Positive | 3 mg/ml | ijmm.ir |
The efficacy of phenolic derivatives extends to Gram-negative bacteria, which are often more challenging to inhibit due to their complex outer membrane. Research has shown that allyl derivatives of certain phenols exhibit increased potency in inhibiting planktonic cells of Pseudomonas aeruginosa. nih.gov
A specific derivative, 1-(4-amino-2-hydroxyphenyl)ethanone (B1268289) (AHE), isolated from the endophytic fungus Phomopsis liquidambari, has been identified as a quorum sensing (QS) inhibitor against Pseudomonas aeruginosa PAO1. nih.gov At concentrations below those that inhibit growth, AHE significantly suppressed the secretion of virulence factors. nih.gov The study found that AHE treatment disrupts the QS system by suppressing the expression of related genes, leading to enhanced oxidative stress and attenuated virulence. nih.gov Similarly, 4-hydroxy-2,5-dimethyl-3(2H)-furanone (HDMF), another derivative, was found to reduce biofilm production by P. aeruginosa PAO1 by 27.8% at a concentration of 0.1 μM and 42.6% at 1.0 μM. nih.gov
The synthesized phenol compound 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol was also tested against Gram-negative strains.
| Bacterial Strain | Type | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| Klebsiella pneumoniae | Gram-Negative | 1 mg/ml | ijmm.ir |
| Escherichia coli | Gram-Negative | 5 mg/ml | ijmm.ir |
The investigation of phenolic compounds includes their potential as antifungal agents. The yeast Saccharomyces cerevisiae is a common model organism for such studies. Research has demonstrated that certain phenolic compounds, such as those found in various essential oils, are effective against S. cerevisiae, with their mode of action often involving the disruption of cell membrane integrity. techscience.com
One study found that a specific compound, l-cyclopropylalanine, exhibited a strong antifungal effect against S. cerevisiae with a MIC value of 44.5 µM, suggesting it inhibits the l-leucine (B1674790) biosynthesis pathway. nih.gov Another investigation into phenol derivative Schiff bases found that while one isomer showed no activity, another exhibited antifungal properties against Cryptococcus spp., though neither was effective against Candida albicans. researchgate.net Furthermore, studies on 2-amino-4-nitrophenol (B125904) and its derivatives, where the amino group was modified, showed that these changes could increase fungicidal activity against specific phytopathogenic fungi. researchgate.net
| Compound/Derivative | Organism | Observed Effect | Reference |
|---|---|---|---|
| l-cyclopropylalanine | Saccharomyces cerevisiae | Strong antifungal effect (MIC 44.5 µM) | nih.gov |
| Essential Oils (e.g., Turpentine, Orange Peel, Thyme) | Saccharomyces cerevisiae | Effective antifungal activity | techscience.com |
| (E)-2-{[(4-aminopyridin-3-yl)imino]-methyl}-4,6-di-tert-butyl-phenol | Cryptococcus spp. | Exhibited antifungal activity (MIC: 4.468 µg/mL) | researchgate.net |
Anti-Cancer and Cytotoxicity Research (Mechanistic Pathways)
Derivatives of this compound are being actively researched for their potential as anti-cancer agents. These studies focus on their ability to kill cancer cells selectively and to understand the molecular pathways through which they exert their effects.
A significant area of research is the evaluation of these compounds against various cancer cell lines. Derivatives functionalizing a flavone (B191248) nucleus with an aminophenoxy moiety have been investigated for their cytotoxicity in human non-small cell lung cancer (NSCLC) cells, such as A549 and NCI-H1975. nih.govnih.gov One such derivative, designated APF-1, was found to be effective at low micromolar concentrations in both lung cancer cell lines and exhibited a higher selective index (SI) compared to non-malignant cells. nih.govnih.gov The presence of a 4-aminophenoxy group at the 6-position of the flavone's A ring was associated with better cancer-selective cytotoxicity. nih.gov
Another study synthesized a new phenol compound, 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol, which demonstrated enhanced anticancer activity against prostate cancer cells in vitro while having no effect on normal cells. ijmm.ir
| Compound/Derivative | Cancer Cell Line | Cancer Type | IC50 Value | Reference |
|---|---|---|---|---|
| Aminophenoxy flavone derivative (APF-1) | A549 | Non-Small Cell Lung Cancer | 1.5 µM | nih.gov |
| Aminophenoxy flavone derivative (APF-1) | NCI-H1975 | Non-Small Cell Lung Cancer | 1.2 µM | nih.gov |
| 4-[5-((4-hydroxybenzylidene) amino)-1,3,4-thiadiazol-2-yl] phenol | Prostate Cancer Cells | Prostate Cancer | Activity demonstrated, specific IC50 not provided | ijmm.ir |
Understanding the mechanism of action is key to developing effective cancer therapies. Research has shown that aminophenoxy flavone derivatives can induce programmed cell death, or apoptosis, and cause cell cycle arrest in cancer cells. nih.gov Flow cytometric analyses revealed that the derivative APF-1 induced apoptosis and arrested the cell cycle in the G2/M phase, an effect mediated through the up-regulation of the p21 protein. nih.govnih.gov
Similarly, a novel phenoxazine (B87303) derivative, 2-amino-4,4α-dihydro-4α,7-dimethyl-3H-phenoxazine-3-one (Phx), was found to inhibit the proliferation of human epidermoid carcinoma cells (KB cells) in a dose-dependent manner. nih.gov Treatment with Phx led to a transient accumulation of cells in the S and G2/M phases of the cell cycle. nih.gov
In the context of prostate cancer, the tumor suppressor Prostate Apoptosis Response-4 (Par-4) is a key protein. nih.gov Par-4 is known to induce apoptosis specifically in cancer cells but not in normal cells. nih.gov Studies on DU-145 prostate cancer cells have shown that certain compounds can induce apoptosis (a form of apoptosis triggered by cell detachment called anoikis) through the activation of caspases, which are key executor proteins in the apoptotic pathway. psu.edu
Antioxidative Properties and Radical Scavenging Activities
The antioxidant potential of phenolic compounds is a cornerstone of their therapeutic interest. Phenols are well-established as potent free radical scavengers due to their ability to donate a hydrogen atom from their hydroxyl (-OH) groups to stabilize reactive oxygen species (ROS). mdpi.comrsc.orgnih.gov This process interrupts the chain reactions of oxidation that can lead to cellular damage. The efficacy of a phenolic compound as an antioxidant is largely determined by its molecular structure, including the number and position of hydroxyl groups and other substituents on the aromatic ring. mdpi.com
For this compound, the presence of two phenolic hydroxyl groups is expected to confer significant radical scavenging capabilities. The mechanism likely involves the donation of a hydrogen atom, creating a more stable phenoxyl radical that is delocalized across the aromatic system. nih.gov The amino and methyl substituents on the second ring may further modulate this activity.
The antioxidant capacity of such compounds is commonly evaluated using in vitro assays like the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. nih.gov In this test, the ability of the antioxidant to reduce the stable DPPH radical is measured spectrophotometrically. The result is often expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates greater antioxidant activity. nih.gov While specific data for this compound is not detailed in the reviewed literature, related phenolic structures have demonstrated potent activity.
Table 1: Representative Antioxidant Activity Data for Phenolic Compounds This table illustrates typical data obtained for related compounds, not the specific subject compound.
| Compound Class | Assay | IC50 Value | Reference |
|---|---|---|---|
| Methanolic Plant Extract | DPPH | 48.3 µg/mL | nih.gov |
| Butanol Fraction of Extract | DPPH | 27.7 µg/mL | nih.gov |
Anti-inflammatory and Antimitotic Activities
Chronic inflammation is implicated in numerous diseases, and agents that can modulate inflammatory pathways are of significant research interest. Phenolic compounds are known to possess anti-inflammatory properties. nih.gov Derivatives of p-aminophenol (PAP), a core structure related to the subject compound, have been shown to prevent carrageenan-induced rat paw edema in in vivo studies, a classic model for acute inflammation. nih.gov The mechanisms for such activity often involve the inhibition of key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase. nih.gov For instance, 2-(2-hydroxy-4-methylphenyl)aminothiazole hydrochloride was identified as a dual inhibitor of these enzymes and a potent free radical scavenger, demonstrating topical anti-inflammatory effects. nih.gov
Antimitotic activity, the ability to inhibit cell division, is a key characteristic of many anticancer agents. Research into structurally similar compounds provides insight into this potential. A series of 4-amino-2-(thio)phenol derivatives were found to inhibit protein kinase B/AKT and ABL tyrosine kinase, enzymes that are critical for cell growth and survival. nih.gov Furthermore, novel derivatives of 4-(4-formamidophenylamino)-N-methylpicolinamide have demonstrated the ability to inhibit the proliferation of human cancer cell lines, such as HepG2 and HCT116, at low micromolar concentrations. This suggests that derivatives of this compound could potentially be explored for similar antimitotic and antiproliferative effects.
Table 2: Bioactivity of Related Aminophenol Derivatives This table presents findings for structurally related compounds to illustrate potential activities.
| Compound/Derivative Class | Biological Activity | Target/Model | Reference |
|---|---|---|---|
| N-(4-hydroxyphenyl)benzamide (P-1) | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.gov |
| 4ˊ-bromo-N-(4-hydroxyphenyl)benzamide (P-2) | Anti-inflammatory | Carrageenan-induced rat paw edema | nih.gov |
| 4-amino-2-(thio)phenol derivative (5i) | Protein Kinase Inhibition | AKT (IC₅₀ = 1.26 μM), ABL (IC₅₀ = 1.50 μM) | nih.gov |
Antidiabetic Potency: α-Amylase and α-Glucosidase Inhibitory Activities
A key therapeutic strategy for managing type 2 diabetes is to control postprandial hyperglycemia. This can be achieved by inhibiting carbohydrate-hydrolyzing enzymes in the digestive tract, namely α-amylase and α-glucosidase. Inhibition of these enzymes delays the breakdown of complex carbohydrates into absorbable monosaccharides, thus blunting the sharp increase in blood glucose levels after a meal.
Numerous studies have highlighted the potential of phenolic and aminophenol-related structures as inhibitors of these enzymes. For example, newly synthesized 4-aminophenol (B1666318) derivatives demonstrated significant, concentration-dependent inhibition of both α-amylase and α-glucosidase. Similarly, N-acetylpyrrolidine derivatives showed potent inhibitory activity against α-glucosidase. The inhibitory mechanism can be competitive, non-competitive, or mixed, as determined by kinetic studies. Given these findings, this compound and its derivatives represent a promising class of compounds for investigation as dual inhibitors for diabetes management.
Table 3: α-Amylase and α-Glucosidase Inhibition by Related Compounds This table shows representative IC50 values for enzyme inhibition by various compound classes.
| Compound/Derivative Class | Target Enzyme | IC50 Value (mM) | Reference |
|---|---|---|---|
| N-acetylpyrrolidine derivative (4a) | α-Glucosidase | 0.52 ± 0.02 | |
| N-acetylpyrrolidine derivative (4b) | α-Glucosidase | 1.64 ± 0.08 | |
| N-acetylpyrrolidine derivative (4a) | α-Amylase | 2.72 ± 0.09 |
Trypanocidal Efficacy against Pathogenic Protozoa
Chagas disease and Human African Trypanosomiasis are debilitating neglected tropical diseases caused by the protozoan parasites Trypanosoma cruzi and Trypanosoma brucei, respectively. nih.govnih.gov The search for new, more effective, and safer trypanocidal agents is a global health priority.
The core structure of this compound, a substituted diphenyl ether, is a platform that has been explored for antimicrobial activity. Research on related scaffolds has shown promising results. For instance, bisguanidine derivatives of N-phenylbenzamide displayed potent in vitro activity against T. b. rhodesiense. Lipophilic diamines and amino alcohols have also been evaluated, with several compounds inhibiting the growth of T. cruzi. nih.gov More directly relevant, functionalized 1-(4-phenoxyphenyl)adamantane derivatives exhibited notable activity against T. brucei, with one compound emerging as a particularly promising trypanocidal agent with an EC50 of 0.16 μM. nih.gov These findings suggest that the diphenyl ether motif present in this compound is a valid starting point for the design and evaluation of novel trypanocidal compounds.
Table 4: Trypanocidal Activity of Structurally Related Scaffolds This table includes data on compounds with structural similarities to the subject compound.
| Compound/Derivative Class | Target Protozoa | Activity (IC50 / EC50) | Reference |
|---|---|---|---|
| Lipophilic diamine (Compound 3) | Trypanosoma cruzi | 31.2 µg/mL | nih.gov |
| N-phenylbenzamide bisguanidine (7b, 7c) | T. b. rhodesiense | In vivo efficacy in mouse model |
Strategic Design and Structure Activity Relationship Sar Studies of 4 4 Amino 2 Methyl Phenoxy Phenol Derivatives
Rational Design of Analogs for Enhanced Bioactivity
The rational design of new bioactive molecules is a cornerstone of modern drug discovery, aiming to move beyond serendipitous findings to a more targeted approach. mdpi.com For the phenoxyphenol skeleton, the design process often begins with a lead compound, which may be identified through screening or from existing knowledge of pharmacophores that interact with a specific biological target.
One prominent example involves the design of novel androgen receptor (AR) antagonists. nih.gov Starting from the observation that certain phenolic compounds exhibit AR antagonistic activity, researchers designed a series of 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov The initial design hypothesis was that the phenoxybenzanilide core structure could serve as a stable and effective scaffold for AR antagonists. nih.gov This led to the synthesis of a parent compound which demonstrated significant AR antagonistic activity, thereby validating the initial design concept and paving the way for the creation of a library of analogs to explore the SAR. nih.gov
The process of rational design involves considering how modifications to the lead structure will affect its interaction with the target protein, as well as its pharmacokinetic properties. Computational methods and a deep understanding of the target's binding site are often employed to guide the synthesis of new derivatives with a higher probability of success. mdpi.com
**8.2. Impact of Substituent Modifications on Pharmacological Profiles
The pharmacological profile of a compound series can be systematically optimized by introducing various substituents and observing the resulting changes in activity. This is the essence of SAR studies.
The introduction of methyl groups, even a single one, can have profound effects on the structure, function, and biological activity of a molecule. nih.gov These effects can range from increasing lipophilicity, which can enhance membrane penetration, to inducing specific conformational changes through steric hindrance or hydrophobic interactions. nih.govnih.gov
In the context of 4-(4-aminophenoxy)phenol (B3130052) derivatives, the strategic placement of methyl groups on the central aromatic rings has been shown to significantly impact bioactivity. For instance, in a series of compounds designed as androgen receptor antagonists, the introduction of a methyl group at the 2-position of the phenoxy ring (adjacent to the ether linkage) led to one of the most potent derivatives. nih.gov This compound, known as compound 22 in the study, exhibited potent inhibitory activity against various prostate cancer cell lines, including those with mutated androgen receptors. nih.gov
The enhanced activity conferred by the methyl group could be attributed to several factors. It may induce a conformational twist that orients the molecule more favorably within the ligand-binding pocket of the receptor. Additionally, the methyl group can participate in hydrophobic interactions with nonpolar amino acid residues in the binding site, thereby increasing the binding affinity. Molecular dynamics simulations on other systems have shown that increased methylation can lead to a higher alignment of molecules and more consistent properties. nih.gov
Table 1: Effect of Methyl Substitution on Androgen Receptor Antagonistic Activity Data sourced from a study on 4-(4-benzoylaminophenoxy)phenol derivatives. nih.gov
| Compound | Substitution on Central Phenoxy Ring | SC-3 Cell Growth Inhibition (IC50, µM) |
|---|---|---|
| 8 | Unsubstituted | 9.4 |
| 22 | 2-Methyl | 0.75 |
| 23 | 2,6-Dimethyl | >10 |
As the data in Table 1 indicates, a single methyl group at the 2-position dramatically increases potency (lower IC50 value) compared to the unsubstituted parent compound. However, the addition of a second methyl group at the 6-position leads to a loss of activity, suggesting that steric hindrance may become a negative factor, preventing optimal binding. nih.gov
Halogenation is another common strategy in medicinal chemistry to modulate a compound's properties. The introduction of halogen atoms can alter a molecule's lipophilicity, electronic character, and metabolic stability.
In the development of 4-(4-benzoylaminophenoxy)phenol derivatives, various substitutions were explored on the terminal benzoyl ring. It was interestingly found that compounds bearing a nitrophenyl group, a common pharmacophore in conventional nonsteroidal AR antagonists, did not show significant activity in this series. nih.gov This suggested that these phenoxyphenol derivatives belong to a novel class of AR antagonists with a distinct pharmacophore. nih.gov
In other related phenolic structures, halogenation has been a key component of the design. For example, in a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues, the chlorine atom on the phenol (B47542) ring is an integral part of the core structure being investigated for anticancer activity. nih.gov
The effects of other substitutions, such as pyridine (B92270) rings, have also been evaluated. In the 4-(4-benzoylaminophenoxy)phenol series, compounds incorporating a pyridine ring exhibited moderate activity, similar to the initial lead compound. nih.gov
Development of Novel Pharmacophores Based on the Phenoxyphenol Skeleton
A key outcome of extensive SAR studies can be the identification of a novel pharmacophore—the essential three-dimensional arrangement of functional groups required for biological activity. The 4-(4-benzoylaminophenoxy)phenol skeleton has proven to be a successful starting point for developing a new class of nonsteroidal AR antagonists. nih.gov
The research demonstrated that this scaffold is effective without the traditional nitro- or cyano-substituted anilide substructures that characterize many known AR antagonists. nih.gov This discovery is significant as it provides a new chemical blueprint for designing agents against prostate cancer, potentially overcoming resistance mechanisms associated with existing therapies. nih.gov The core pharmacophore appears to be the substituted phenoxyphenol unit, which provides the necessary hydrophobic framework and hydrogen bonding features for interaction with the androgen receptor. nih.gov
Synthesis and Evaluation of Heterocyclic Analogs
To further explore the chemical space around the phenoxyphenol core and to modulate properties like solubility and metabolic stability, heterocyclic analogs are often synthesized and evaluated.
In the pursuit of novel AR antagonists, compounds where the central benzene (B151609) ring was replaced by a pyridine or pyrimidine (B1678525) ring were synthesized. nih.gov The synthesis of these heterocyclic analogues followed a similar pathway involving a nucleophilic aromatic substitution (SNAr) reaction, followed by reduction of a nitro group and subsequent amide formation. nih.gov These heterocyclic derivatives were found to possess moderate antiandrogenic activity. nih.gov
In a different study, researchers designed and synthesized a series of 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov These compounds incorporate a 1,3,4-oxadiazole (B1194373) ring, a common heterocyclic moiety in medicinal chemistry, linked to the aminophenol core. The synthesis was achieved in five steps, and the resulting compounds were evaluated for their anticancer activity against a panel of cancer cell lines. nih.gov One of the most promising compounds from this series demonstrated significant growth inhibition against several cancer cell lines. nih.gov
Table 2: Anticancer Activity of a Heterocyclic Analog Data sourced from a study on 4-chloro-2-((5-aryl-1,3,4-oxadiazol-2-yl)amino)phenol analogues. nih.gov
| Compound | Cancer Cell Line | Percent Growth Inhibition (PGI) at 10 µM |
|---|---|---|
| 6h | SNB-19 (CNS Cancer) | 65.12 |
| 6h | NCI-H460 (Lung Cancer) | 55.61 |
| 6h | SNB-75 (CNS Cancer) | 54.68 |
Emerging Research Areas and Future Directions for 4 4 Amino 2 Methyl Phenoxy Phenol
Role as Reagents in Advanced Organic Synthesis
The multifunctional nature of 4-(4-Amino-2-methyl-phenoxy)-phenol makes it a significant reagent in advanced organic synthesis. Its structural features, including an aromatic amine and a phenolic hydroxyl group, allow it to participate in a wide range of chemical transformations. These reactive sites enable the compound to serve as a fundamental building block for constructing more complex organic molecules.
Key reactions involving this compound include:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinone derivatives.
Substitution: The amino and hydroxyl groups on the benzene (B151609) ring render it susceptible to electrophilic substitution reactions.
This reactivity profile makes it a valuable intermediate in the synthesis of various organic compounds, including dyes and pigments.
Application as Precursors for Complex Molecular Systems
The utility of this compound extends to its role as a precursor for creating complex molecular systems. Its structure is foundational in the synthesis of more elaborate molecules, particularly in the development of heterocyclic systems and new materials with specific, tailored properties. Researchers are exploring its use in constructing intricate molecular architectures with potential applications in medicinal chemistry and materials science.
Use as Probes for Biochemical Assays and Biological Mechanisms
In the realm of biochemistry, derivatives of this compound are being investigated for their potential as probes in biochemical assays and for studying biological mechanisms. The presence of amino and hydroxyl groups allows for interactions with biological molecules, such as enzymes and receptors, through hydrogen bonding and other electrostatic interactions. This makes them useful tools for studying enzyme mechanisms and as substrates in various biochemical assays. For instance, related phenolic compounds are used to study enzyme interactions and protein modifications. evitachem.com
Integration into Specialty Chemical and Material Production
The unique properties of this compound and its derivatives make them attractive for integration into the production of specialty chemicals and materials. lookchem.com Its structural characteristics contribute to its potential use in developing new materials with specific functionalities. For example, related phenolic compounds are utilized in the production of polymers and resins. The antioxidant properties of similar compounds also suggest potential applications in the stabilization of polymers. lookchem.com
Potential in Herbicidal Agent Development (Mechanism of Action)
The phenoxy functional group in this compound is a key feature in a class of herbicides known as phenoxy herbicides. wikipedia.org These herbicides often mimic the plant growth hormone auxin, leading to uncontrolled growth and eventual death in broad-leaf plants. wikipedia.org While the specific herbicidal activity of this compound itself is a subject for further investigation, its structural similarity to known phenoxy herbicides like MCPA ((4-chloro-2-methylphenoxy)acetic acid) and 2,4-D (2,4-dichlorophenoxyacetic acid) suggests its potential as a scaffold for developing new herbicidal agents. wikipedia.orgnies.go.jp The mechanism of action for phenoxy herbicides can vary, with some acting as synthetic auxins and others inhibiting enzymes like acetyl-CoA carboxylase (ACCase). wikipedia.orggoogle.com The toxicity of phenolic herbicides is often attributed to a protonophoric uncoupling mechanism, while phenoxyalkanoic acids may act non-specifically at the membrane level. nih.gov
Prospects in Functional Plastic and Polyimide Resin Synthesis
The diamine nature of molecules structurally related to this compound makes them valuable monomers in the synthesis of high-performance polymers like polyimides. Aromatic diamines are reacted with dianhydrides to form poly(amic acid)s, which are then converted to polyimides through imidization. koreascience.kr These polyimides can exhibit desirable properties such as solubility in organic solvents, flexibility, and thermal stability, making them suitable for applications in flexible and transparent films. koreascience.krnih.gov Research into new polyimides derived from various aromatic diamines is ongoing, with a focus on creating materials with enhanced properties for optoelectronic and other high-performance applications. nih.gov
Design of Novel Scaffolds for Chemical Biology Applications
The core structure of this compound serves as a promising scaffold for the design of novel molecules with applications in chemical biology. By modifying the functional groups on the phenoxy-phenol backbone, researchers can create libraries of compounds to probe biological systems and identify new therapeutic agents. For example, the design of novel 4-amino-2-phenylquinazolines as topoisomerase I inhibitors has been reported, demonstrating the utility of related scaffolds in drug discovery. nih.gov The development of new scaffolds based on this and similar structures is an active area of research, with the potential to yield new inhibitors for various biological targets, including histone deacetylases (HDACs). researchgate.net
No Research Found on Thin Film Applications and Electronic Devices of this compound
Extensive searches of scientific literature and research databases have yielded no specific information regarding the development of thin film applications or electronic devices, such as Schottky diodes, utilizing the chemical compound this compound.
Despite a thorough investigation into emerging research areas, there is currently no available data, research findings, or publications that detail the fabrication, characterization, or performance of thin films or electronic components based on this particular compound. Therefore, the creation of an article with detailed research findings and data tables on this specific topic is not possible at this time.
It is important to note that the absence of published research in this specific area does not preclude the possibility of its investigation in the future. However, as of now, the scientific community has not reported on the use of this compound in the context of thin film applications or for the development of electronic devices like Schottky diodes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
